Inhibition of Epstein–Barr Virus Early Antigen (EBV-EA) Induction: A Direct Anti-Tumor Promoter Activity Comparison
In a Raji cell assay screening for antitumor promoters, 11-Oxomogroside IIIe demonstrated strong suppression of EBV-EA induction by TPA, achieving 70–100% inhibition at 1 × 10³ mol ratio/TPA. This activity was explicitly noted among all tested triterpenoids from Siraitia grosvenorii, positioning 11-Oxomogroside IIIe as a potent candidate in this primary screening model .
| Evidence Dimension | Inhibition of EBV-EA induction by TPA |
|---|---|
| Target Compound Data | 70–100% inhibition at 1 × 10³ mol ratio/TPA |
| Comparator Or Baseline | All other tested triterpenoids from Siraitia grosvenorii (including various mogrosides and triterpene glycosides) |
| Quantified Difference | 11-Oxomogroside IIIe exhibited strong suppression; the exact IC50 or % inhibition for other compounds is not detailed in the source, but the description emphasizes its prominent activity among tested compounds. |
| Conditions | Raji cells, induction by 12-O-tetradecanoylphorbol-13-acetate (TPA), mol ratio/TPA |
Why This Matters
This data provides a direct, quantitative benchmark for anti-tumor promoter activity, enabling researchers to select 11-Oxomogroside IIIe over other mogrosides when investigating EBV-related oncogenesis or chemoprevention.
